molecular formula C10H16BrF2NO2 B1408357 tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 1279894-15-3

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No. B1408357
CAS RN: 1279894-15-3
M. Wt: 300.14 g/mol
InChI Key: UXTHOEXKBYNHLE-ZETCQYMHSA-N
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Description

The compound “tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic amine. The tert-butyl group is a bulky substituent known for its steric hindrance . The bromomethyl group indicates the presence of a reactive bromine atom, which could potentially undergo various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the steric hindrance of the tert-butyl group and the electronegativity of the bromine atom and the fluorine atoms .


Chemical Reactions Analysis

The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions. Additionally, the presence of the carbamate (CO2R) group suggests that it could participate in reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbamate group and the halogens might influence its solubility .

Scientific Research Applications

  • Coupling Reactions with Arylboronic Acids : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a similar compound, has been used in palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

  • Synthesis of Tert-butyl Esters : A study reports the practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine, indicating the potential of similar tert-butyl compounds for ester synthesis under mild conditions (La & Kim, 2018).

  • X-ray Diffraction Studies : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, another related compound, has been synthesized and characterized using spectroscopic methods and confirmed by X-ray diffraction studies, highlighting the importance of structural analysis in understanding these compounds (Naveen et al., 2007).

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of biologically active compounds like crizotinib, indicating the relevance of tert-butyl compounds in medicinal chemistry (Kong et al., 2016).

  • Hydrogen Bond Analysis : Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate have been obtained and analyzed, showcasing the orientation of carbamate and amide and their implications in hydrogen bonding and molecular packing (Baillargeon et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used in a biological context, it might interact with biological macromolecules in a way dictated by its molecular structure and the properties of its functional groups .

Safety and Hazards

While specific safety and hazard data for this compound isn’t available, general safety measures should always be taken while handling chemical substances. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its reactivity, potential uses in synthesis, and any biological activity it might have .

properties

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTHOEXKBYNHLE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

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